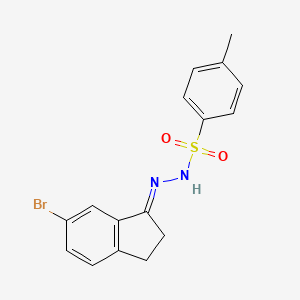

N'-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S/c1-11-2-7-14(8-3-11)22(20,21)19-18-16-9-5-12-4-6-13(17)10-15(12)16/h2-4,6-8,10,19H,5,9H2,1H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQTUKPIMFZZCU-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide typically involves the following steps:

Formation of the Indene Derivative: The starting material, 6-bromoindene, is prepared through bromination of indene. This reaction is usually carried out using bromine in the presence of a solvent like dichloromethane.

Hydrazone Formation: The 6-bromoindene is then reacted with 4-methylbenzenesulfonohydrazide under acidic or basic conditions to form the hydrazone derivative. Common solvents for this reaction include ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The bromine atom in the indene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted indene derivatives.

Scientific Research Applications

N’-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₆H₁₆BrN₂O₂S

- Molecular Weight: 300.376 g/mol (monoisotopic mass: 300.093249)

- Structure: Features a 6-bromo-substituted 2,3-dihydro-1H-inden-1-ylidene core linked to a 4-methylbenzenesulfonohydrazide group. The bromine atom at position 6 of the indenyl moiety distinguishes it from other analogs .

Synthesis: Prepared via condensation of 6-bromo-2,3-dihydro-1H-inden-1-one with 4-methylbenzenesulfonohydrazide in methanol, yielding 80% isolated product after recrystallization .

Comparison with Structural Analogs

Halogen Substitution :

- Chloro Analog (13a): N'-(6-Chloro-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide shares identical synthesis conditions but substitutes bromine with chlorine. Both achieve ~80% yield, indicating similar reactivity despite halogen differences .

- Trifluoroethylidene Derivative (1n): 4-Methyl-N'-(2,2,2-trifluoroethylidene)benzenesulfonohydrazide requires longer reaction times (18 hours at 60°C) due to the electron-withdrawing trifluoromethyl group, contrasting with the faster kinetics of bromo/chloro derivatives .

Aromatic Substituents :

- Furan/Thiophene Derivatives (1l, 1m): N'-(Furan/Thiophen-2-ylmethylene)-4-methylbenzenesulfonohydrazides exhibit lower melting points (e.g., 1m: white solid, mp 160–162°C) compared to the bromo-indenyl derivative, likely due to reduced planarity and weaker intermolecular interactions .

Electronic Properties :

- HOMO-LUMO Gap: For N'-[(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide, the HOMO-LUMO gap is −0.10403 a.u., indicative of moderate electron-withdrawing effects from bromine. Chloro and methyl analogs typically exhibit narrower gaps, enhancing electrophilicity .

LSD1 Inhibition :

- Compounds 125/126 : (E)-N'-(2,3-dihydro-1H-inden-1-ylidene)benzoylhydrazide derivatives substituted with electron-withdrawing groups (e.g., nitro, bromo) show potent LSD1 inhibition (IC₅₀ = 1.4–1.7 nM). The 6-bromo substituent in the target compound may enhance binding stability via hydrophobic interactions with Arg310 and Val590 residues .

- Methoxy Derivatives : N'-(4-Methoxybenzylidene) analogs exhibit reduced LSD1 affinity due to methoxy's electron-donating nature, which destabilizes hydrogen bonding with Gly314 .

Serotonin Receptor Modulation :

- 6-Bromoaplysinopsin: A structurally distinct brominated compound demonstrates high 5-HT2A/2C receptor binding (Ki = 0.3–2.3 µM), suggesting bromine’s role in enhancing receptor-ligand van der Waals interactions .

Crystallographic and Hirshfeld Surface Analysis

- Crystal Packing: Bromo-substituted sulfonohydrazides (e.g., N'-(4-Bromobenzylidene)-p-toluenesulfonohydrazide) exhibit closer Br···H contacts (2.95 Å) in Hirshfeld analysis compared to chloro analogs (Cl···H: 3.10 Å), driven by bromine’s larger atomic radius .

- Hydrogen Bonding: The sulfonohydrazide group forms consistent N–H···O and C–H···O interactions across analogs, but bromine’s steric bulk reduces π-π stacking efficiency relative to planar methoxy derivatives .

Comparative Data Table

Biological Activity

N'-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1978295-65-6

- Molecular Formula : CHBrNOS

- Molecular Weight : 379.28 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 6-bromo-2,3-dihydro-1H-indene with 4-methylbenzenesulfonohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.

Biological Activity

Research indicates that hydrazones and their derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Several studies have reported that compounds similar to this compound possess antimicrobial properties against various bacterial strains. For instance, a review highlighted the efficacy of hydrazone derivatives against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : There is emerging evidence suggesting that certain hydrazones can induce apoptosis in cancer cells. A study on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, indicating potential for further development as anticancer agents .

- Enzyme Inhibition : Compounds in this class have also been investigated for their ability to inhibit specific enzymes linked to disease processes. For example, inhibitors targeting protein tyrosine phosphatases (PTPs) have been synthesized and tested for their inhibitory effects, which are crucial in regulating cellular signaling pathways involved in cancer and diabetes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of hydrazones showed that derivatives structurally related to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential for these compounds as therapeutic agents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Hydrazone A | 32 | S. aureus |

| Hydrazone B | 64 | E. coli |

Case Study 2: Anticancer Activity

In vitro studies revealed that hydrazone derivatives could inhibit the growth of breast cancer cells (MCF7). The IC50 values were calculated to assess potency.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Hydrazone C | 15 | MCF7 |

| Hydrazone D | 30 | MCF7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.